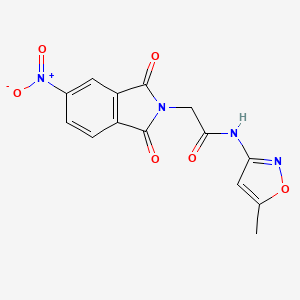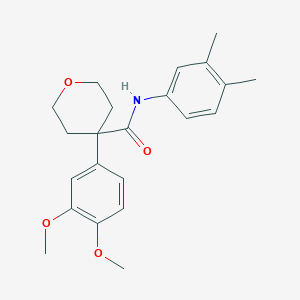methanone CAS No. 21288-35-7](/img/structure/B3505594.png)
[4-(phenoxymethyl)phenyl](phenyl)methanone
Descripción general
Descripción
[4-(phenoxymethyl)phenyl](phenyl)methanone, also known as benzylphenyl ketone, is a chemical compound with the molecular formula C20H18O. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been the subject of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of [4-(phenoxymethyl)phenyl](phenyl)methanone is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carbonyl group in its structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [4-(phenoxymethyl)phenyl](phenyl)methanone. However, it has been reported to exhibit antifungal and antibacterial activity in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(phenoxymethyl)phenyl](phenyl)methanone is its relatively simple synthesis method, which makes it readily available for use in various experiments. However, its limited solubility in water can make it difficult to use in some applications.
Direcciones Futuras
There are several future directions for research on [4-(phenoxymethyl)phenyl](phenyl)methanone. One potential direction is the development of new synthetic methods for the compound, which could lead to the synthesis of new compounds with unique properties.
Another potential direction is the study of the compound's potential as a photochromic material, which could have applications in the development of new materials for use in various fields such as optics and electronics.
Overall, [4-(phenoxymethyl)phenyl](phenyl)methanone is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential applications.
Aplicaciones Científicas De Investigación
[4-(phenoxymethyl)phenyl](phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of various compounds such as [4-(phenoxymethyl)phenyl](phenyl)methanonecarbinol and [4-(phenoxymethyl)phenyl](phenyl)methanoneether.
In the field of materials science, [4-(phenoxymethyl)phenyl](phenyl)methanone has been used as a building block for the synthesis of polymers and other materials. It has also been studied for its potential use as a photochromic material, which can change color in response to light.
Propiedades
IUPAC Name |
[4-(phenoxymethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(17-7-3-1-4-8-17)18-13-11-16(12-14-18)15-22-19-9-5-2-6-10-19/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNDBBPSLQMXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034085 | |
| Record name | 4-Phenoxymethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21288-35-7 | |
| Record name | [4-(Phenoxymethyl)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21288-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxymethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-chloro-3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3505519.png)
![4-{[(4-phenoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3505521.png)
![4-chlorophenyl 4-[({4-[(4-methoxyphenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B3505536.png)


![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}benzamide](/img/structure/B3505551.png)
![4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3505572.png)
![isopropyl 4-chloro-3-{[({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3505599.png)
![4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3505605.png)

![N-(4-ethoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B3505616.png)

